N-(1,2-dihydroacenaphthylen-5-yl)-4-(dipropylsulfamoyl)benzamide
Description
N-(1,2-Dihydroacenaphthylen-5-yl)-4-(dipropylsulfamoyl)benzamide is a synthetic organic compound featuring a benzamide core substituted with a dipropylsulfamoyl group at the para position and a 1,2-dihydroacenaphthylene moiety attached via the amide nitrogen.
Properties
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-4-(dipropylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3S/c1-3-16-27(17-4-2)31(29,30)21-13-10-20(11-14-21)25(28)26-23-15-12-19-9-8-18-6-5-7-22(23)24(18)19/h5-7,10-15H,3-4,8-9,16-17H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKUUMWRSVZLCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-4-(dipropylsulfamoyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Acenaphthylene Moiety: This step involves the cyclization of naphthalene derivatives under specific conditions to form the acenaphthylene structure.
Introduction of the Benzamide Group: The benzamide group is introduced through a reaction with an appropriate benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
N-(1,2-dihydroacenaphthylen-5-yl)-4-(dipropylsulfamoyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.
Scientific Research Applications
N-(1,2-dihydroacenaphthylen-5-yl)-4-(dipropylsulfamoyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-4-(dipropylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs with 1,2-Dihydroacenaphthylene Moieties
describes thiazol-2-amine derivatives bearing the 1,2-dihydroacenaphthylen-5-yl group (e.g., compounds 3c–3h ). These compounds differ from the target in their core structure (thiazole vs. benzamide) and substituents (Table 1).
Table 1: Comparison of Thiazol-2-Amine Derivatives ()
| Compound | Substituent on Thiazole | Yield (%) | Melting Point (°C) | HPLC Purity (%) |
|---|---|---|---|---|
| 3c | 4-Ethoxyphenyl | 64.4 | 194.3–197.0 | 99.3 |
| 3d | 4-Methoxyphenyl | 52.4 | 185.4–188.6 | 99.6 |
| 3g | 4-Carboxybenzene | 73.6 | 323.1–325.6 | 99.0 |
Key Observations :
- The dihydroacenaphthylene group confers high melting points (>185°C) and excellent purity (>98%), likely due to strong π-π stacking and crystallinity .
- Electron-donating groups (e.g., methoxy in 3d ) slightly reduce melting points compared to electron-withdrawing substituents (e.g., carboxylic acid in 3g ) .
- The target compound’s benzamide core may enhance solubility compared to thiazole derivatives, as amides generally exhibit better polar interactions.
Sulfamoyl Benzamide Derivatives
highlights sulfamoyl benzamides such as LMM5 and LMM11 , which share the sulfamoyl-benzamide backbone with the target compound but differ in substituents and appended heterocycles (Table 2).
Table 2: Comparison of Sulfamoyl Benzamides ()
| Compound | Sulfamoyl Substituent | Attached Heterocycle | Biological Context |
|---|---|---|---|
| LMM5 | Benzyl(methyl) | 5-[(4-Methoxyphenyl)methyl]-oxadiazole | Antifungal screening vs. fluconazole |
| LMM11 | Cyclohexyl(ethyl) | 5-(Furan-2-yl)-oxadiazole | Antifungal screening |
Key Observations :
- The sulfamoyl group’s substituents influence lipophilicity and steric bulk. For example, LMM5 ’s benzyl group may enhance membrane permeability compared to the target’s dipropyl chain .
- Heterocyclic appendages (e.g., oxadiazole in LMM5/LMM11 vs. dihydroacenaphthylene in the target) modulate target engagement. Dihydroacenaphthylene’s planar structure could favor intercalation or protein binding .
- Both LMM5 and LMM11 were solubilized in DMSO/Pluronic F-127, suggesting the target compound may require similar formulations for in vitro studies .
Hypothetical Properties of the Target Compound
While direct data is unavailable, inferences can be made:
- Melting Point : Likely >200°C, aligning with high-purity, crystalline sulfonamides (cf. 3g at 323°C and LMM5/LMM11 as purchased solids) .
- Bioactivity : The dipropylsulfamoyl group may offer balanced lipophilicity for membrane penetration, while the dihydroacenaphthylene moiety could enhance affinity for aromatic binding pockets, as seen in kinase inhibitors or antifungals .
Biological Activity
N-(1,2-dihydroacenaphthylen-5-yl)-4-(dipropylsulfamoyl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables related to the biological activity of this compound.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 344.46 g/mol. It features a dipropylsulfamoyl group attached to a benzamide moiety, which is known for its pharmacological relevance.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Protein Kinases : The compound may inhibit specific protein kinases, which play crucial roles in cell signaling pathways associated with cancer proliferation and survival.
- Enzyme Inhibition : The sulfamoyl group is known for its ability to interact with enzymes involved in metabolic processes, potentially leading to altered biochemical pathways.
Antitumor Activity
Several studies have investigated the antitumor potential of compounds structurally related to this compound. For instance, derivatives with similar functional groups have shown significant cytotoxic effects against various cancer cell lines.
| Study | Compound | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|---|
| Benzamide Derivative | MCF-7 (Breast Cancer) | 15.2 | Induced apoptosis | |
| Dihydropyridine Hybrid | A549 (Lung Cancer) | 10.5 | Inhibited cell migration |
Analgesic Activity
Research has also focused on the analgesic properties of similar benzamide derivatives. In vivo studies demonstrated that certain compounds exhibited significant pain relief comparable to established analgesics.
| Compound | Dose (mg/kg) | Pain Relief (%) |
|---|---|---|
| 2c | 5 | 81.35 |
| Diclofenac | 5 | 79.21 |
Case Studies
A notable case study highlighted the synthesis and evaluation of a series of benzamide derivatives, including those structurally similar to this compound. The study reported:
- Synthesis Method : Compounds were synthesized using a green chemistry approach with yields ranging from 82% to 93%.
- Pharmacological Evaluation : The analgesic and anti-inflammatory activities were assessed using tail immersion methods in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
